3-Methylpentyl acetate
Overview
Description
Synthesis Analysis
The synthesis of an ester like 3-Methylpentyl acetate can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C8H16O2 . The InChI code for the compound is 1S/C8H16O2/c1-4-7(2)5-6-10-8(3)9/h7H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 156.3±8.0 °C at 760 mmHg, and a vapour pressure of 2.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.3±3.0 kJ/mol and a flash point of 46.7±8.3 °C .Scientific Research Applications
Acetate-Buffered Solutions : Acetate-buffered crystalloid fluids have been studied for their effects compared to other crystalloid infusates in fluid resuscitation. These solutions show favorable influences on microcirculation and potentially positive effects on kidney function and cardiac output, without leading to metabolic alkalosis or unstable potassium levels (Pfortmueller & Fleischmann, 2016).
Neurodegenerative Disease Research : In the context of Alzheimer's disease, phosphodiesterase (PDE) inhibitors, which may include acetate derivatives, have shown potential due to their ability to modulate levels of cyclic nucleotides involved in memory processes. This suggests that acetate derivatives could be explored for their neuroprotective or neuroregenerative properties (Ribaudo et al., 2020).
Oncological Applications : The use of (11)C-acetate in positron emission tomography (PET) has been explored for its potential in oncology, particularly for imaging in prostate cancer and hepatocellular carcinoma, suggesting a diagnostic application for acetate compounds in detecting certain cancers (Grassi et al., 2012).
Industrial Applications and Toxicity Concerns : The scaling-up of technologies involving ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, has raised questions about their toxicity and environmental impact, indicating the importance of understanding acetate derivatives in industrial applications (Ostadjoo et al., 2018).
Methanogenic Pathways and Environmental Impact : Acetate is a key precursor in methanogenic pathways, contributing to methane production. Understanding the role of acetate in these processes is crucial for environmental studies and the development of strategies to mitigate methane emissions (Conrad, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Methylpentyl acetate are not well-defined in the literature. This compound is a simple ester, and its interactions in biological systems can be quite diverse. It’s important to note that the specific targets can vary depending on the organism and the cellular context .
Mode of Action
The mode of action of this compound is not explicitly documented. As an ester, it can participate in esterification and hydrolysis reactions. In a biological context, it may interact with various enzymes and proteins, potentially altering their function .
Biochemical Pathways
This compound might be involved in various biochemical pathways. One potential pathway is the Acetate-Mevalonate pathway, which is responsible for the biosynthesis of terpenoids or steroids .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism would likely involve esterases, which could hydrolyze the ester bond to produce 3-methylpentanol and acetate .
Result of Action
The molecular and cellular effects of this compound’s action are not well-documented. Given its chemical structure, it could potentially alter membrane fluidity or participate in signaling pathways. These effects would be highly dependent on the specific biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and reactivity. Furthermore, the biological environment (e.g., the type of cells or tissues present) could also influence its action .
properties
IUPAC Name |
3-methylpentyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-4-7(2)5-6-10-8(3)9/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYJZIICTJCGOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957312 | |
Record name | 3-Methylpentyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35897-13-3 | |
Record name | 1-Pentanol, 3-methyl-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35897-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylpentyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035897133 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylpentyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90957312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylpentyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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